molecular formula C10H10N2O2 B046784 Ethyl Imidazo[1,2-a]pyridine-3-carboxylate CAS No. 123531-52-2

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B046784
CAS No.: 123531-52-2
M. Wt: 190.2 g/mol
InChI Key: YHUJITROXZCZNW-UHFFFAOYSA-N
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Description

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is recognized for its wide range of applications in medicinal chemistry, material science, and various industrial processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling may yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate has a broad range of scientific research applications:

Biological Activity

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (EIPC) is a heterocyclic compound recognized for its diverse biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial and antitubercular properties, mechanisms of action, and relevant case studies.

Overview of this compound

EIPC belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure comprising an imidazole ring and a pyridine ring. This compound has garnered attention for its potential applications in various fields including medicinal chemistry, biochemistry, and material science due to its unique chemical properties and biological activities.

The biological activity of EIPC is primarily attributed to its interaction with specific molecular targets within microbial cells. Notably:

  • Antimicrobial Activity : EIPC exhibits significant antimicrobial effects against various bacterial strains. It has been shown to inhibit the growth of Streptococcus pneumoniae and other pathogens through mechanisms involving phosphorylation and modulation of biochemical pathways like the activation of NF-kappaB.
  • Antitubercular Activity : EIPC derivatives have been extensively studied for their efficacy against Mycobacterium tuberculosis (Mtb). A series of studies indicated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of Mtb . The mode of action is believed to involve targeting the cytochrome bc1 complex in Mtb, which is essential for ATP synthesis and energy metabolism in the bacteria .

1. Antitubercular Activity

A notable study synthesized a range of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including EIPC variants, which were screened for their antitubercular activity. The results demonstrated that several compounds showed potent activity with MIC values ≤1 μM against replicating and non-replicating Mtb strains. Compounds such as 13 and 18 exhibited superior pharmacokinetic properties compared to existing clinical candidates like PA-824 .

CompoundMIC (μM)Cmax (ng/mL)t1/2 (h)
13≤0.00615,6001.93
18≤0.0063370.5

2. Structure-Activity Relationship (SAR)

Research has also focused on the SAR of EIPC derivatives to enhance their biological efficacy. Modifications at various positions on the imidazopyridine ring have led to improved activity against both drug-sensitive and resistant strains of Mtb. For instance, compounds with cyclic aliphatic rings on the amide nitrogen showed enhanced anti-TB activity, highlighting the importance of structural modifications in optimizing therapeutic potential .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that EIPC derivatives exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example:

  • Oral Bioavailability : Some compounds demonstrated high oral bioavailability (>30%) in animal models.
  • Safety : Initial toxicity assessments revealed that certain derivatives maintained low toxicity levels while exhibiting potent antimicrobial effects .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUJITROXZCZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559314
Record name Ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123531-52-2
Record name Ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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